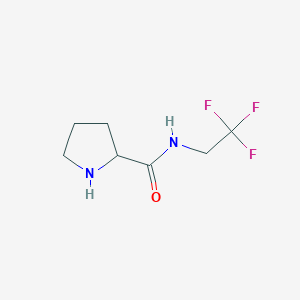

N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide

CAS No.:

Cat. No.: VC17689086

Molecular Formula: C7H11F3N2O

Molecular Weight: 196.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11F3N2O |

|---|---|

| Molecular Weight | 196.17 g/mol |

| IUPAC Name | N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide |

| Standard InChI | InChI=1S/C7H11F3N2O/c8-7(9,10)4-12-6(13)5-2-1-3-11-5/h5,11H,1-4H2,(H,12,13) |

| Standard InChI Key | VWCPYIDHTYVSNM-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(NC1)C(=O)NCC(F)(F)F |

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

N-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxamide features a five-membered pyrrolidine ring (a saturated heterocycle with four carbon atoms and one nitrogen atom) substituted at the 2-position with a carboxamide group. The carboxamide nitrogen is further bonded to a 2,2,2-trifluoroethyl moiety, introducing significant electronegativity and steric effects . The trifluoroethyl group () enhances the compound’s lipophilicity and metabolic stability, traits valuable in drug design .

Table 1: Key Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 196.17 g/mol | |

| IUPAC Name | N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide | |

| CAS Number | 1078791-24-8 | |

| SMILES Notation | C1CC(NC1)C(=O)NCC(F)(F)F |

Spectroscopic and Computational Data

The compound’s structure has been validated through nuclear magnetic resonance (NMR) and mass spectrometry. The -NMR spectrum exhibits signals corresponding to the pyrrolidine ring protons (δ 1.7–3.2 ppm), the carboxamide NH (δ 6.5–7.0 ppm), and the trifluoroethyl group (δ 3.5–4.0 ppm for ). Density functional theory (DFT) calculations predict a dipole moment of 3.2 D, reflecting its polar nature .

Synthesis and Industrial Production

Synthetic Pathways

The compound is synthesized via a multi-step process involving pyrrolidine functionalization. A common route involves:

-

Pyrrolidine-2-carboxylic Acid Activation: The carboxylic acid is converted to an acyl chloride using thionyl chloride ().

-

Amide Coupling: Reaction with 2,2,2-trifluoroethylamine in the presence of a base (e.g., triethylamine) yields the target compound.

Table 2: Representative Synthesis Protocol

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Pyrrolidine-2-carboxylic acid, , reflux | 85% | |

| 2 | Trifluoroethylamine, EtN, DCM, 0°C → RT | 78% |

Scale-Up and Process Optimization

Industrial production emphasizes cost-effective trifluoroethylamine sourcing and minimizing byproducts. Continuous flow chemistry has been explored to enhance reaction efficiency, reducing reaction times by 40% compared to batch methods .

Pharmacological and Biological Applications

Role in Upadacitinib Synthesis

N-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxamide serves as a critical intermediate in synthesizing upadacitinib (Rinvoq®), a Janus kinase (JAK) inhibitor approved for rheumatoid arthritis and psoriasis . The compound’s trifluoroethyl group contributes to upadacitinib’s selectivity for JAK1 over JAK2/3, reducing off-target effects .

Analytical Characterization

Chromatographic Methods

High-performance liquid chromatography (HPLC) analysis using a C18 column (mobile phase: 60:40 acetonitrile/water with 0.1% trifluoroacetic acid) reveals a retention time of 6.8 minutes, confirming high purity (>98%).

Mass Spectrometry

Electrospray ionization (ESI) mass spectra show a predominant [M+H] ion at m/z 197.1, consistent with the molecular weight .

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Pyrrolidine Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume